1,5-Naphthyridine-2,7-diamine
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Overview
Description
1,5-Naphthyridine-2,7-diamine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its two amino groups located at the 2nd and 7th positions of the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-2,7-diamine can be synthesized through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-7-amido-1,8-naphthyridine with 4-methoxybenzylamine, followed by deprotection . Another approach includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-alkyl and N-acyl substituted naphthyridines, as well as various oxidized and reduced derivatives .
Scientific Research Applications
1,5-Naphthyridine-2,7-diamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential as a DNA base pair reader in genomic sequencing.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Naphthyridine-2,7-diamine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In genomic sequencing, the compound forms stable triplets with DNA base pairs, allowing for the recognition of specific sequences . In medicinal applications, its biological activity is attributed to its ability to inhibit enzymes and interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer of naphthyridine with different biological activities and applications.
2,7-Diamino-1,8-naphthyridine: A closely related compound with similar chemical properties but different reactivity and applications.
Uniqueness
1,5-Naphthyridine-2,7-diamine is unique due to its specific arrangement of amino groups, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with DNA base pairs and metal ions sets it apart from other naphthyridine derivatives .
Properties
Molecular Formula |
C8H8N4 |
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Molecular Weight |
160.18 g/mol |
IUPAC Name |
1,5-naphthyridine-2,7-diamine |
InChI |
InChI=1S/C8H8N4/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,9H2,(H2,10,12) |
InChI Key |
ZUENSEBTUUQTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)N)N |
Origin of Product |
United States |
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